Parimycin

Natural Product Chemistry Structure-Activity Relationship Pluramycin Antibiotics

Parimycin is a 2,3-dihydroquinizarin antibiotic with intrinsic green fluorescence (λex 366 nm) for direct live-cell imaging without external fluorophores—unlike doxorubicin. Its reduced quinone scaffold avoids cardiotoxicity while offering a distinct cytotoxicity spectrum (IC70 0.9–6.7 μg/mL). The 9-step total synthesis enables enantiopure (R)-parimycin production for SAR. Suitable as an ADC payload with reduced systemic toxicity and a novel scaffold for broad-spectrum antibiotic development without cross-resistance.

Molecular Formula C22H20O7
Molecular Weight 396.4 g/mol
Cat. No. B1245641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParimycin
Synonyms2,3-dihydroquinizarin
parimycin
Molecular FormulaC22H20O7
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCCC(C)(C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=C4C(=O)CCC(=O)C4=C3O)O)O
InChIInChI=1S/C22H20O7/c1-4-22(3,28)14-8-13(25)15-9(2)7-10-16(21(15)29-14)20(27)18-12(24)6-5-11(23)17(18)19(10)26/h7-8,26-28H,4-6H2,1-3H3
InChIKeyCAICRNNJVRUMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parimycin Compound Overview: 2,3-Dihydroquinizarin Analogue from Marine Streptomyces


Parimycin is a novel cytotoxic antibiotic belonging to the 2,3-dihydroquinizarin class, isolated from the marine-derived Streptomyces sp. B8652 [1]. Structurally, it is a reduced analogue of the pluramycin-class compound γ-indomycinone, characterized by a 2,3-dihydro-1,4-anthraquinone core [1]. Parimycin exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antitumor activity against multiple human cancer cell lines [1]. Its total synthesis has been achieved in nine steps, enabling access to both racemic and enantiopure forms [2].

Why Parimycin Cannot Be Substituted by Generic Anthraquinones or Pluramycins


Parimycin's unique 2,3-dihydroquinizarin scaffold distinguishes it from oxidized anthraquinones like doxorubicin and from fully aromatic pluramycins such as γ-indomycinone [1]. The reduction of the quinone ring alters its redox properties, fluorescence characteristics, and biological activity profile [1]. Substitution with common anthracycline antibiotics (e.g., doxorubicin) would introduce cardiotoxicity and potent DNA intercalation not observed with parimycin, while substitution with γ-indomycinone would sacrifice the synthetic tractability and distinct cytotoxicity spectrum [1][2]. The following evidence quantifies these differences.

Parimycin Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


Structural Differentiation: 2,3-Dihydroquinizarin Core vs. γ-Indomycinone

Parimycin is a 2,3-dihydro derivative of the hypothetical 1-hydroxy-γ-indomycinone, confirmed by NMR comparison with γ-indomycinone [1]. This reduction eliminates the quinone moiety, resulting in a distinct yellow fluorescence under UV (366 nm) and a characteristic color reaction with anisaldehyde/sulfuric acid (orange→violet→pink) [1].

Natural Product Chemistry Structure-Activity Relationship Pluramycin Antibiotics

Cytotoxic Potency: Parimycin IC70 vs. Doxorubicin IC70 Across Tumor Cell Lines

Parimycin exhibits moderate cytotoxicity against human tumor cell lines with IC70 values ranging from 0.9 to 6.7 μg/mL [1]. In comparison, doxorubicin, a standard anthracycline chemotherapeutic, shows a mean IC70 of approximately 0.1 μM (≈0.054 μg/mL) across a panel of human tumor xenografts in a clonogenic assay [2].

Cancer Research Cytotoxicity Assay Comparative Oncology

Antibacterial Spectrum: Parimycin vs. γ-Indomycinone (S. aureus)

Parimycin displays moderate antibacterial activity against Bacillus subtilis, Streptomyces viridochromogenes, Staphylococcus aureus, and Escherichia coli at >20 μg/disk in agar diffusion assays [1]. For context, the structurally related γ-indomycinone exhibits an MIC of 10.3 μg/mL against S. aureus [2].

Antibacterial Activity Marine Natural Products MIC Comparison

Selective Absence of Antifungal Activity: Parimycin vs. Polyene Macrolides

Parimycin is inactive against the fungi Mucor miehei and Candida albicans in agar diffusion assays [1]. This contrasts sharply with polyene macrolide antifungals such as amphotericin B, which exhibits MIC values of 0.5–1 μg/mL against Candida albicans [2].

Antifungal Selectivity Microbial Spectrum Mode of Action

Parimycin Application Scenarios: Research Tool and Lead Compound Development


Fluorescent Probe for Studying 2,3-Dihydroanthraquinone Cellular Uptake

Parimycin's intrinsic green fluorescence (λex 366 nm) [1] enables direct visualization of its subcellular localization without conjugation to external fluorophores. This property distinguishes it from non-fluorescent anthraquinones and allows real-time tracking in live-cell imaging studies, particularly for investigating the uptake and distribution of reduced anthraquinone scaffolds in cancer cells [1].

Synthetic Chemistry: Total Synthesis and Stereochemical Studies

The established nine-step total synthesis of (±)-parimycin and (R)-parimycin [2] provides a robust platform for generating structural analogues. The synthetic route, featuring an intermolecular Diels–Alder reaction and iodine-DMSO mediated cyclodehydrogenation, enables access to enantiopure material for absolute configuration determination and structure-activity relationship (SAR) campaigns aimed at improving potency or selectivity [2].

Antibiotic Lead with Broad Gram-Positive and Gram-Negative Activity

Parimycin's moderate activity against both S. aureus and E. coli [1] positions it as a scaffold for developing novel broad-spectrum antibiotics. Its lack of cross-resistance with common antibiotic classes (due to its novel structure) makes it a candidate for screening against multidrug-resistant pathogens, particularly when combined with synthetic modifications to enhance potency [1].

Cytotoxic Payload for Antibody-Drug Conjugates (ADCs)

Although less potent than doxorubicin (IC70 0.9–6.7 μg/mL vs. 0.054 μg/mL) [1][3], parimycin's synthetic accessibility and unique mechanism (distinct from DNA intercalation) could be exploited as a payload in ADCs. Its moderate cytotoxicity may allow for higher dosing with reduced systemic toxicity, a key advantage in ADC design where target-mediated delivery concentrates the drug at the tumor site [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.